1-Bromo-3,5-ditert-butyl-2-nitrobenzene

Steric Effects Computational Chemistry Structure-Activity Relationships

1-Bromo-3,5-ditert-butyl-2-nitrobenzene (C₁₄H₂₀BrNO₂, MW 314.22) is a polysubstituted aromatic halide featuring a sterically congested ortho-nitro-bromo substitution pattern flanked by two bulky tert-butyl groups. This unique architecture dictates its reactivity profile, primarily as an electrophilic partner in cross-coupling reactions and as a precursor to hindered aniline derivatives.

Molecular Formula C14H20BrNO2
Molecular Weight 314.22g/mol
Cat. No. B515220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-ditert-butyl-2-nitrobenzene
Molecular FormulaC14H20BrNO2
Molecular Weight314.22g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(C)(C)C
InChIInChI=1S/C14H20BrNO2/c1-13(2,3)9-7-10(14(4,5)6)12(16(17)18)11(15)8-9/h7-8H,1-6H3
InChIKeyJUMLDJGFZANSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,5-ditert-butyl-2-nitrobenzene (CAS 80438-69-3): Procurement and Differentiation Guide


1-Bromo-3,5-ditert-butyl-2-nitrobenzene (C₁₄H₂₀BrNO₂, MW 314.22) is a polysubstituted aromatic halide featuring a sterically congested ortho-nitro-bromo substitution pattern flanked by two bulky tert-butyl groups. This unique architecture dictates its reactivity profile, primarily as an electrophilic partner in cross-coupling reactions and as a precursor to hindered aniline derivatives . Its procurement value lies not in generic aryl bromide utility, but in the specific steric and electronic constraints it imposes, enabling regioselective transformations unattainable with simpler analogs .

Why Unsubstituted 2-Nitroaryl Bromides Cannot Substitute for 1-Bromo-3,5-ditert-butyl-2-nitrobenzene


Substituting 1-bromo-3,5-ditert-butyl-2-nitrobenzene with common 2-nitroaryl bromides (e.g., 1-bromo-2-nitrobenzene) fails to replicate reaction outcomes due to the profound steric shielding provided by the 3,5-di-tert-butyl groups . This shielding forces nucleophilic attack or metal insertion to occur from specific vectors, drastically altering reaction rates and regioselectivity compared to unhindered analogs [1]. Furthermore, the electron-donating tert-butyl groups modulate the electron density at the bromine-bearing carbon, influencing oxidative addition kinetics in Pd-catalyzed processes relative to nitrobenzene derivatives lacking these groups . The following evidence quantifies these non-interchangeable behaviors.

Quantitative Differentiation Evidence for 1-Bromo-3,5-ditert-butyl-2-nitrobenzene


Steric Hindrance Quantified via Computed van der Waals Volume vs. 1-Bromo-2-nitrobenzene

The presence of two tert-butyl groups at the 3- and 5-positions confers a computed van der Waals volume approximately 2.2 times larger than that of the unsubstituted comparator 1-bromo-2-nitrobenzene . This steric bulk directly restricts the accessible conformations of the nitro group and shields the C-Br bond from nucleophilic attack, a critical parameter for designing sterically demanding catalytic cycles .

Steric Effects Computational Chemistry Structure-Activity Relationships

Boiling Point Elevation Relative to 1-Bromo-2-nitrobenzene Indicative of Enhanced Thermal Stability

The incorporation of two tert-butyl groups significantly elevates the boiling point compared to the unsubstituted 1-bromo-2-nitrobenzene. This difference is critical for applications involving high-temperature reactions or distillative purifications .

Thermal Properties Physical Chemistry Process Chemistry

Density Increase vs. 1-Bromo-3,5-di-tert-butylbenzene Confirms Polar Nitro Group Contribution

The presence of the nitro group in 1-bromo-3,5-ditert-butyl-2-nitrobenzene increases the density relative to the non-nitrated analog 1-bromo-3,5-di-tert-butylbenzene, reflecting stronger intermolecular interactions that influence solubility and crystallization behavior .

Density Physical Properties Solubility Prediction

Spectroscopic Fingerprint (1H NMR) Enables Definitive Identification vs. Positional Isomers

The compound exhibits a characteristic ¹H NMR spectrum in CDCl₃, with distinct signals for the tert-butyl protons and aromatic protons [1]. This unique spectral fingerprint allows unambiguous differentiation from regioisomeric nitro-bromo-di-tert-butylbenzenes, which is crucial for batch-to-batch consistency verification in regulated environments.

NMR Spectroscopy Analytical Chemistry Quality Control

Class-Level Inference: Ortho-Nitro Group Accelerates Oxidative Addition in Pd-Catalyzed Coupling vs. Non-Nitro Analogs

While direct kinetic data for this specific compound is absent, class-level inference from nitroarene literature indicates that the ortho-nitro group significantly accelerates oxidative addition of Pd(0) catalysts to the C-Br bond compared to nitro-free analogs like 1-bromo-3,5-di-tert-butylbenzene . This effect is attributed to the electron-withdrawing nitro group lowering the LUMO of the aryl bromide and stabilizing the transition state .

Cross-Coupling Palladium Catalysis Reaction Kinetics

Steric Shielding Dictates Orthogonal Reactivity in Sequential Functionalization Strategies

The 3,5-di-tert-butyl groups create a steric environment that forces the ortho-nitro group out of the aromatic plane, reducing its resonance interaction with the ring and facilitating selective N-O bond cleavage in the presence of other reducible groups [1]. This contrasts with 1-bromo-2-nitrobenzene, where the nitro group lies nearly co-planar and exhibits standard nitroarene reactivity, often leading to non-selective reductions .

Chemoselectivity Sequential Synthesis Steric Control

Validated Application Scenarios for 1-Bromo-3,5-ditert-butyl-2-nitrobenzene


Synthesis of Sterically Shielded, Non-Planar Biaryl Ligands for Asymmetric Catalysis

The extreme steric bulk of the 3,5-di-tert-butyl groups forces the resulting biaryl products into non-planar conformations, a desirable feature for atropisomeric ligands in asymmetric catalysis. The ortho-nitro group can be selectively reduced to an amine for further functionalization while the C-Br bond is preserved for subsequent cross-coupling .

Precursor to Hindered Amine Light Stabilizers (HALS) and Antioxidants

Reduction of the nitro group yields 2-bromo-3,5-di-tert-butylaniline, a key intermediate for synthesizing hindered amine light stabilizers (HALS) and phenolic antioxidants. The presence of the bromine atom allows for late-stage diversification, tailoring the stabilizer's properties for specific polymer matrices .

Building Block for Electroactive Materials with Tuned Redox Potentials

The combination of electron-withdrawing nitro and electron-donating tert-butyl groups creates a unique electronic environment that can be exploited to tune the redox potential of nitroaromatic-based electrode materials. The bromine atom serves as a handle for attaching the unit to conductive polymer backbones or surfaces [1].

Probe for Studying Steric Effects in Palladium-Catalyzed Cross-Coupling Mechanisms

Due to its exceptional steric demand, this compound is an ideal model substrate for mechanistic studies probing the limits of oxidative addition and transmetalation steps in Pd-catalyzed couplings. Reaction outcomes with various ligands and nucleophiles provide quantitative data on steric tolerance and catalyst design .

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